molecular formula C16H22N2O4S B5092082 N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide

N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B5092082
M. Wt: 338.4 g/mol
InChI Key: XVTGBDRWIXLLCK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a cyclopentyl group, a morpholine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Cyclopentyl Group Addition: The cyclopentyl group is introduced through alkylation reactions, typically using cyclopentyl halides.

    Morpholine Ring Formation: The morpholine ring is formed through nucleophilic substitution reactions involving morpholine and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-methyl-3-(morpholine-4-sulfonyl)benzamide
  • N-cyclopentyl-4-[(morpholine-4-sulfonyl)methyl]benzamide
  • N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide

Uniqueness

N-cyclopentyl-3-(morpholine-4-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-14-5-1-2-6-14)13-4-3-7-15(12-13)23(20,21)18-8-10-22-11-9-18/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGBDRWIXLLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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